molecular formula C21H23NO B1619240 1,1-Diphenyl-4-piperidino-2-butyn-1-ol CAS No. 972-04-3

1,1-Diphenyl-4-piperidino-2-butyn-1-ol

Cat. No.: B1619240
CAS No.: 972-04-3
M. Wt: 305.4 g/mol
InChI Key: MGWAMKURIHGGNO-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Acetylene (B1199291) Aminoalcohol Research

The exploration of acetylenic compounds has a rich history, with their derivatives being recognized for a wide array of uses, from synthetic intermediates to biologically active preparations. nveo.org The development of methods to synthesize acetylenic alcohols, in particular, has been a significant area of research. Early processes often involved the use of costly and difficult-to-handle reagents like sodium acetylide or Grignard reagents. A notable advancement came with the discovery that acetylenic alcohols could be prepared by reacting a saturated ketone with an alkali metal hydroxide, followed by treatment with acetylene. researchgate.net

A pivotal reaction in the synthesis of acetylene aminoalcohols is the Mannich reaction. nih.gov This multicomponent reaction, which involves the aminoalkylation of an acidic proton located on a carbon atom, has been instrumental in creating a diverse range of these compounds. nih.gov The reaction typically involves an acetylenic alcohol, formaldehyde (B43269), and a secondary amine, such as piperidine (B6355638). nih.govnih.gov The yields of such reactions can be influenced by factors like temperature and the presence of a catalyst. nveo.org

The A³ (aldehyde-alkyne-amine) and KA² (ketone-alkyne-amine) coupling reactions represent more modern and efficient methods for the synthesis of propargylamines, a class to which 1,1-Diphenyl-4-piperidino-2-butyn-1-ol belongs. nih.gov These reactions are often metal-catalyzed and can even be performed under solvent-free conditions, offering a greener alternative to traditional methods. nih.gov

Significance of this compound within Medicinal Chemistry

While direct pharmacological data for this compound are not extensively documented in publicly available literature, the significance of its structural components is well-established in medicinal chemistry. The piperidine nucleus is a common scaffold in numerous pharmaceuticals, known to possess a wide range of pharmacological activities. The propargylamine (B41283) moiety is also a key pharmacophore found in several drugs.

The combination of the diphenyl group, the hydroxyl function, and the piperidine ring suggests that this compound could be investigated for a variety of biological activities. For instance, many compounds with a diphenylmethylpiperidine core structure have been explored for their anticholinergic and other pharmacological properties.

Overview of Key Research Areas and Challenges

The primary area of research for compounds like this compound lies in the synthesis of new derivatives and the evaluation of their potential biological activities. The versatility of the acetylenic bond allows for a variety of chemical transformations, enabling the creation of diverse molecular architectures.

A significant challenge in the research of such compounds is the potential for side reactions during synthesis. For example, in the synthesis of acetylenic diols via the Favorsky reaction, aldol-crotonic condensation can occur as a side reaction. nveo.org Furthermore, the purification of the final products can be complex. nveo.org In the context of propargylamines, challenges can include the stability of the compounds, especially those with electron-withdrawing groups, which can be prone to rearrangement. researchgate.net The development of stereoselective synthesis methods to obtain enantiomerically pure compounds is another key challenge and an active area of research. researchgate.net

Interactive Data Table: Properties of this compound

PropertyValue
Molecular FormulaC₂₁H₂₅NO
Molecular Weight319.43 g/mol
IUPAC Name1,1-diphenyl-4-(piperidin-1-yl)but-2-yn-1-ol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

972-04-3

Molecular Formula

C21H23NO

Molecular Weight

305.4 g/mol

IUPAC Name

1,1-diphenyl-4-piperidin-1-ylbut-2-yn-1-ol

InChI

InChI=1S/C21H23NO/c23-21(19-11-4-1-5-12-19,20-13-6-2-7-14-20)15-10-18-22-16-8-3-9-17-22/h1-2,4-7,11-14,23H,3,8-9,16-18H2

InChI Key

MGWAMKURIHGGNO-UHFFFAOYSA-N

SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Canonical SMILES

C1CCN(CC1)CC#CC(C2=CC=CC=C2)(C3=CC=CC=C3)O

Other CAS No.

972-04-3
120501-02-2

solubility

13 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Established Synthetic Routes to 1,1-Diphenyl-4-piperidino-2-butyn-1-ol

The primary and most established method for synthesizing this compound and related acetylenic amino alcohols is the Mannich reaction. wikipedia.org This powerful three-component condensation reaction provides an efficient route to β-amino carbonyl compounds and their derivatives, known as Mannich bases. thermofisher.comorganic-chemistry.org

The synthesis of this compound via the Mannich reaction involves the condensation of an active hydrogen compound (an alkyne), a non-enolizable aldehyde (formaldehyde), and a secondary amine (piperidine). wikipedia.org The specific precursors for this synthesis are 1,1-diphenyl-2-propyn-1-ol, formaldehyde (B43269) (or its polymer equivalent, paraformaldehyde), and piperidine (B6355638).

The alkyne precursor, 1,1-diphenyl-2-propyn-1-ol, is a tertiary propargyl alcohol. The synthesis of such alcohols can be achieved through the ethynylation of a corresponding ketone (in this case, benzophenone) with acetylene (B1199291). nih.gov The broader family of butynediol precursors is often synthesized via the Reppe process, which involves the reaction of acetylene with formaldehyde, typically using copper-based catalysts. wikipedia.orgchemicalbook.comgoogle.com The aminomethylation of secondary acetylene alcohols is a well-studied process for producing a variety of acetylene amino alcohols. e3s-conferences.orge3s-conferences.org The reaction is typically conducted in a suitable solvent, such as dioxane, and is often facilitated by a catalyst. e3s-conferences.org

Table 1: Precursors and Conditions for the Synthesis of this compound via Mannich Reaction

Reactant/ComponentChemical NameRole
Alkyne Precursor 1,1-Diphenyl-2-propyn-1-olProvides the core carbon skeleton and the hydroxyl group.
Aldehyde FormaldehydeActs as a one-carbon electrophile, linking the alkyne and amine.
Amine PiperidineServes as the nucleophilic amine component.
Catalyst Copper(I) Chloride (Typical)Facilitates the condensation reaction. e3s-conferences.org
Solvent Dioxane (Typical)Provides the reaction medium. e3s-conferences.org

The core structure of this compound is formed through the mechanism of the Mannich reaction. wikipedia.org This process can be described in two main stages:

Formation of the Iminium Ion : The reaction begins with the nucleophilic addition of the secondary amine, piperidine, to formaldehyde. wikipedia.org This is followed by dehydration to form a highly electrophilic intermediate, the N,N-disubstituted iminium ion (also known as the Eschenmoser salt precursor). wikipedia.orgorganic-chemistry.org

Development of Novel Synthetic Strategies

While the Mannich reaction is a robust method, research continues to focus on developing more refined synthetic strategies, particularly those that offer control over stereochemistry and employ more efficient catalytic systems.

The carbon atom bonded to the two phenyl groups and the hydroxyl group in this compound is a chiral center. Therefore, the compound can exist as a pair of enantiomers.

Stereoselective Synthesis : The development of asymmetric Mannich reactions allows for the synthesis of a specific enantiomer. wikipedia.org This is often achieved using chiral organocatalysts, such as proline and its derivatives, which can facilitate the reaction stereoselectively. wikipedia.org For related structures like piperidin-4-ols, gold-catalyzed cyclizations have been developed that proceed with excellent diastereoselectivity, providing a potential pathway for controlling stereochemistry. nih.gov

Enantiomeric Resolution : When the synthesis results in a racemic mixture (an equal mix of both enantiomers), enantiomeric resolution techniques can be employed for separation. A prominent method is enzymatic kinetic resolution. nih.gov This technique uses enzymes, such as lipases, which selectively catalyze a reaction (e.g., acylation) on one enantiomer at a much faster rate than the other, allowing for the separation of the unreacted enantiomer. nih.gov For example, the kinetic resolution of (R,S)-1-phenylethanol has been optimized to achieve high enantiomeric purity. nih.gov

Catalysis is crucial for the efficient synthesis of acetylene aminoalcohols. The choice of catalyst can significantly influence reaction rates and product yields.

Traditionally, copper(I) salts like copper(I) chloride have been used to catalyze the aminomethylation of alkynes in the Mannich reaction. e3s-conferences.org However, research has explored a variety of other catalytic systems to improve the synthesis of acetylenic alcohols in general. cyberleninka.ru These newer approaches aim for higher efficiency, selectivity, and milder reaction conditions. For instance, catalytic systems based on zinc, such as Zn(OTf)2, and indium, like InBr3, have been investigated for the alkynylation of aldehydes and ketones. cyberleninka.ruin-academy.uz Gold-catalyzed reactions have also emerged as a powerful tool in the synthesis of complex nitrogen-containing heterocycles. nih.gov

Table 2: Catalytic Systems in the Synthesis of Acetylenic Alcohols and Related Compounds

Catalyst SystemReactantsApplication/NotesReference(s)
Copper(I) Chloride Secondary acetylene alcohol, formaldehyde, amineClassic catalyst for Mannich-type synthesis of acetylene aminoalcohols. e3s-conferences.org
Zn(OTf)2/TBAF·3H2O Ketones, terminal alkynesProposed as an efficient system for synthesizing various acetylenic alcohols. cyberleninka.ru
InBr3/Et3N/Et2O Heteroatomic aldehydes, acetyleneUsed for enantioselective ethynylation reactions. in-academy.uz
PPh3AuNTf2 N-homopropargyl amideGold catalyst used for intramolecular cyclization to form piperidine precursors. nih.gov
KOH-H2O-DMSO Aromatic aldehydes, acetyleneSuitable for the synthesis of secondary propargyl alcohols under atmospheric pressure. nih.gov

Chemical Derivatization and Analog Synthesis

The structure of this compound contains several functional groups—a tertiary alcohol, a tertiary amine within the piperidine ring, and an internal alkyne—that can be chemically modified to produce a wide range of derivatives and analogs. nih.gov The synthesis of such derivatives is a common strategy in medicinal chemistry and materials science.

Reactions at the Hydroxyl Group : The tertiary hydroxyl group can undergo esterification with acyl chlorides or anhydrides to form corresponding esters.

Reactions at the Piperidine Nitrogen : The tertiary amine of the piperidine ring is nucleophilic and basic. It can be protonated to form salts or alkylated with alkyl halides to form quaternary ammonium (B1175870) salts.

Reactions of the Alkyne Bond : Although internal alkynes are less reactive than terminal ones, they can still participate in reactions such as hydrogenation to form the corresponding alkene or alkane, or in certain cycloaddition reactions.

Modification of Aromatic Rings : The phenyl groups can undergo electrophilic aromatic substitution, though the conditions would need to be carefully controlled to avoid side reactions with the other functional groups.

The synthesis of various piperidine derivatives is an active area of research, with methods including radical-mediated cyclizations and transition metal-catalyzed reactions to build or modify the heterocyclic ring. nih.gov Similarly, the synthesis of various substituted diphenyl compounds is well-documented, providing pathways to analogs with modified phenyl rings. researchgate.netresearchgate.net

Table of Mentioned Compounds

Chemical Name
This compound
1,1-diphenyl-2-propyn-1-ol
1,4-Butynediol
1-phenylethanol
2-Butyn-1-ol
Acetylene
Ammonium acetate
Benzophenone (B1666685)
Copper(I) Chloride
Dioxane
Ethyl methyl ketone
Formaldehyde
Indium(III) bromide (InBr3)
Paraformaldehyde
Piperidine
Proline
Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)2)

Synthesis of Piperidine and Pyrrolidine (B122466) Analogues of Butyn-1-ols

The synthesis of this compound and its analogues, such as the corresponding pyrrolidine derivative, typically involves multi-step sequences. A common strategy is the Mannich reaction, which is a cornerstone for the synthesis of aminomethylated compounds. This is followed by the addition of an organometallic reagent to a carbonyl group.

The general pathway often starts with the reaction of propargyl alcohol with formaldehyde and a secondary amine (piperidine or pyrrolidine) to form a 4-amino-2-butyn-1-ol intermediate. This intermediate is then oxidized to the corresponding aldehyde, which subsequently reacts with a phenylmagnesium halide (Grignard reagent) to yield the tertiary alcohol.

An alternative and more direct route involves the reaction of a suitable propargyl halide with the secondary amine to form a 4-amino-1-butyne. This product can then be reacted with benzophenone in the presence of a strong base to yield the final butyn-1-ol product.

The synthesis of the pyrrolidine analogue follows the same chemical principles, substituting piperidine with pyrrolidine as the starting secondary amine. nih.gov This substitution allows for the investigation of structure-activity relationships by comparing the effects of the five-membered pyrrolidine ring versus the six-membered piperidine ring. semanticscholar.org The choice of the cyclic amine is the determining factor in the final structure of the amino moiety.

Table 1: Comparison of Starting Materials for Piperidine and Pyrrolidine Analogue Synthesis

Target Compound Required Secondary Amine Resulting Amino Moiety
This compoundPiperidinePiperidino
1,1-Diphenyl-4-pyrrolidino-2-butyn-1-olPyrrolidinePyrrolidino

Formation of Quaternary Ammonium Salts

The tertiary amine nitrogen atom within the piperidine ring of this compound is nucleophilic and can readily undergo alkylation to form quaternary ammonium salts. wikipedia.orgfishersci.com This transformation converts the amine into a permanently charged ionic species, which can significantly alter its physical, chemical, and biological properties. nih.gov

The process, known as quaternization or N-alkylation, is typically achieved by treating the parent compound with an alkylating agent, most commonly an alkyl halide such as methyl iodide, ethyl bromide, or benzyl (B1604629) chloride. nih.gov The reaction proceeds via an S_N2 mechanism, where the lone pair of electrons on the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion which then becomes the counter-ion in the resulting salt. sigmaaldrich.com

The formation of these salts is often straightforward and proceeds in high yield. The choice of the alkylating agent determines the nature of the fourth substituent on the nitrogen atom, allowing for the synthesis of a diverse library of quaternary ammonium derivatives. nih.gov

Table 2: Examples of Quaternary Ammonium Salt Formation

Alkylating Agent Chemical Formula Resulting Quaternary Group Counter-ion
Methyl IodideCH₃IN-methylpiperidiniumIodide (I⁻)
Ethyl BromideC₂H₅BrN-ethylpiperidiniumBromide (Br⁻)
Benzyl ChlorideC₆H₅CH₂ClN-benzylpiperidiniumChloride (Cl⁻)

Functionalization and Modification of the Diphenyl and Piperidino Moieties

Further chemical diversity can be introduced by modifying the diphenyl and piperidino portions of the molecule.

Diphenyl Moiety: The two phenyl rings represent sites for electrophilic aromatic substitution. arabjchem.org Depending on the reaction conditions and reagents, various functional groups can be introduced onto the aromatic rings. Standard reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid to introduce a nitro group (-NO₂).

Halogenation: Using a halogen (e.g., Br₂) with a Lewis acid catalyst (e.g., FeBr₃) to introduce a halogen atom (-Br, -Cl).

Friedel-Crafts Acylation/Alkylation: Using an acyl chloride or alkyl halide with a Lewis acid to introduce an acyl or alkyl group.

The position of substitution (ortho, para, or meta) is directed by the activating/deactivating nature of the substituent already present on the ring.

Piperidino Moiety: Modification of the piperidine ring itself is more challenging without resorting to ring-opening or complete re-synthesis. However, transformations involving the nitrogen atom, beyond quaternization, are possible. For instance, oxidation of the tertiary amine can lead to the formation of an N-oxide, a neutral compound with distinct properties.

Table 3: Potential Modifications of the Core Structure

Moiety Reaction Type Reagents Introduced Group
DiphenylNitrationHNO₃ / H₂SO₄-NO₂
DiphenylBrominationBr₂ / FeBr₃-Br
DiphenylAcylationRCOCl / AlCl₃-COR
PiperidinoN-OxidationH₂O₂ or m-CPBAN→O

Isotopic Labeling Strategies for Research Applications

Isotopic labeling is a critical technique for a variety of research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative mass spectrometry. In this process, one or more atoms in the molecule are replaced with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).

Several strategies can be employed to introduce isotopic labels into the this compound structure:

Deuterium Labeling: Deuterium atoms can be incorporated at various positions. For example, using deuterated Grignard reagents (e.g., C₆D₅MgBr) or deuterated benzophenone in the synthesis would label the phenyl rings. Labeling the piperidine ring can be achieved by using commercially available deuterated piperidine (e.g., piperidine-d₁₁) as a starting material. The hydroxyl proton can be easily exchanged with deuterium by dissolving the compound in a deuterated solvent like methanol-d₄.

Carbon-13 Labeling: ¹³C labels can be introduced by using ¹³C-labeled starting materials in the synthesis. For instance, ¹³C-labeled benzophenone would place the label in the diphenylmethyl portion of the molecule.

Nitrogen-15 Labeling: An ¹⁵N label can be incorporated into the piperidine ring by starting the synthesis with ¹⁵N-labeled piperidine.

These labeled analogues are chemically identical to the unlabeled compound but are distinguishable by their mass, which is fundamental for their use in tracer studies.

Table 4: Isotopic Labeling Strategies

Isotope Target Position Methodology
Deuterium (D)Phenyl RingsUse of deuterated benzophenone or deuterated phenyl Grignard reagent in synthesis.
Deuterium (D)Piperidine RingUse of deuterated piperidine (e.g., piperidine-d₁₁) in synthesis.
Carbon-13 (¹³C)Diphenylmethyl CarbonUse of ¹³C-labeled benzophenone in synthesis.
Nitrogen-15 (¹⁵N)Piperidine NitrogenUse of ¹⁵N-labeled piperidine in synthesis.

Structure Activity Relationship Sar Studies and Molecular Design of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol Analogues

Systematic Investigation of Structural Modifications and Their Impact on Activity

The systematic modification of different parts of the 1,1-Diphenyl-4-piperidino-2-butyn-1-ol scaffold has provided significant insights into the molecular features essential for its activity. These investigations have focused on the diphenyl rings, the piperidine (B6355638) moiety, and the core acetylene (B1199291) aminoalcohol structure.

The two phenyl groups attached to the carbinol carbon are crucial for activity. The nature and position of substituents on these aromatic rings can significantly modulate the compound's efficacy. Research into related structures, such as biphenyl (B1667301) methanone (B1245722) derivatives, has shown that the electronic properties of substituents on the phenyl rings play a vital role in determining antimycobacterial activity. researchgate.net For instance, the introduction of electron-withdrawing groups like chloro, bromo, or nitro groups can enhance activity against certain biological targets. researchgate.net While direct studies on this compound are limited in the public domain, the principles from related diaryl compounds suggest that modifications to the electronic and steric properties of the diphenyl rings are a key strategy for optimizing activity. In quantitative structure-activity relationship (QSAR) analyses of other heterocyclic compounds, the size and electronic nature of substituents on phenyl rings were found to directly correlate with inhibitory capacity. researchgate.net

Table 1: Impact of Phenyl Ring Substitution on Activity (Hypothetical Data Based on Related Compounds)

Substituent (X) on Phenyl RingElectronic EffectRelative Activity
-H (Unsubstituted)NeutralBaseline
-ClElectron-withdrawingIncreased
-NO2Strongly electron-withdrawingSignificantly Increased
-OCH3Electron-donatingDecreased

The piperidine ring is a fundamental structural element in many biologically active compounds and its conformation and substitution pattern are critical for receptor interaction. nih.govresearchgate.net In many piperidine-containing molecules, the ring adopts a chair conformation to minimize steric strain. researchgate.net The biological properties of piperidines are highly dependent on the type and location of substituents on the heterocyclic ring. researchgate.net

Studies on various piperidine derivatives have demonstrated that this moiety is often essential for activity. For example, in a series of dual histamine (B1213489) H3 and sigma-1 receptor ligands, the piperidine core was identified as a critical structural element for high affinity, with its replacement by a piperazine (B1678402) ring leading to a significant drop in potency at the sigma-1 receptor. nih.gov Similarly, in the development of inhibitors for Mycobacterium tuberculosis, the rigid piperazine ring was found to be important for whole-cell activity, and its replacement with a more flexible ethylenediamine (B42938) spacer resulted in a loss of this activity. nih.gov The introduction of substituents on the piperidine ring itself can also have profound effects. For instance, adding a methyl group at the 3-position of a piperazine ring in one study led to a significant loss of both biochemical and whole-cell activities. nih.gov These findings underscore the importance of the piperidine ring's integrity and specific substitution pattern for the biological profile of this compound analogues.

The acetylene (alkyne) linker and the tertiary hydroxyl group form the core of the aminoalcohol structure and are pivotal for the compound's activity. The rigid, linear geometry of the alkyne linker serves to position the bulky diphenylmethyl group and the basic piperidine ring at a specific distance and orientation relative to each other. This spatial arrangement is often crucial for fitting into a biological target's binding site. The development of novel linkers in medicinal chemistry often focuses on creating specific spatial arrangements between functional groups. nih.gov

The hydroxyl group is also a key functional feature. In many pharmacologically active molecules, hydroxyl groups act as hydrogen bond donors and acceptors, facilitating critical interactions with biological macromolecules. mdpi.com The reactivity of hydroxyl groups can vary significantly based on their chemical environment (e.g., aliphatic vs. phenolic), which in turn affects their interaction with targets like isocyanates or biological receptors. mdpi.comnih.gov In the case of this compound, the tertiary hydroxyl group, positioned adjacent to the diphenyl rings, is likely involved in essential hydrogen bonding interactions within its target binding pocket. Its removal or modification would be expected to drastically alter the compound's activity profile.

Design Principles for Optimized Analogues

Based on SAR studies, several design principles can be formulated for creating optimized analogues of this compound. The primary goal is to enhance potency and selectivity while maintaining or improving other pharmaceutical properties.

Bioisosteric Replacement and Scaffolding: The piperidine ring has been identified as a highly influential structural element. nih.gov While its replacement often leads to a loss of activity, exploring other cyclic amines or rigid scaffolds could yield novel compounds with different target profiles. However, any replacement must preserve the crucial spatial relationship between the basic nitrogen and the diphenylcarbinol moiety.

Fine-tuning Lipophilicity and Electronic Properties: Introducing small, electron-withdrawing substituents, such as halogens, onto the diphenyl rings is a promising strategy. mdpi.com This can modulate the electronic character of the rings and influence binding affinity.

Conformational Restriction: The flexibility of the molecule can be constrained to lock it into a more biologically active conformation. This might involve introducing substituents on the piperidine ring or incorporating the piperidine into a bicyclic system. researchgate.net

Table 2: Design Strategies for Analogue Optimization

Structural MoietyModification StrategyIntended Outcome
Diphenyl RingsIntroduce para-substituents (e.g., -F, -Cl)Enhance binding affinity through electronic modulation
Piperidine RingIntroduce small alkyl groups or fuse into a bicyclic systemImprove selectivity and lock in active conformation
Alkyne LinkerReplace with other rigid linkers (e.g., trans-alkene, cyclopropane)Probe optimal distance and geometry for activity
Hydroxyl GroupEsterification or replacement with a bioisostere (e.g., -NH2)Alter hydrogen bonding potential and metabolic stability

Comparative SAR Analysis with Related Acetylene Aminoalcohols

Comparing the SAR of this compound with other acetylene aminoalcohols provides a broader context for understanding its mechanism of action. This class of compounds shares a common pharmacophore, but variations in the terminal amine and the substituents on the carbinol carbon lead to diverse biological activities.

For example, in the development of antiarrhythmic agents, SAR studies of 1-substituted-n-(4-alkoxycarbonylpiperidin-1-yl)alkanes identified specific structural parameters that contribute to activity. nih.gov Similarly, in the search for selective 5-HT1F receptor agonists, extensive SAR studies were conducted on piperidine-containing molecules, highlighting the importance of the substitution pattern on both the piperidine and other aromatic rings. researchgate.net

A key takeaway from comparative analyses is the privileged nature of certain structural motifs. The piperidine ring, for instance, is a ubiquitous feature in many successful drug candidates across various therapeutic areas. nih.govmdpi.com Its conformational properties and the basicity of its nitrogen atom are often central to target engagement. nih.gov The diphenylmethyl group is another common feature in pharmacologically active compounds, often contributing to potency through hydrophobic and pi-stacking interactions. The combination of these motifs with the acetylene linker in this compound creates a unique chemical entity whose activity is a synergistic product of its constituent parts.

Pharmacological Investigations and Mechanism of Action Research for 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Receptor Binding and Ligand-Receptor Interaction Studies (In Vitro)

In vitro receptor binding and interaction studies are fundamental to characterizing the pharmacological profile of a compound. For molecules structurally related to 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, research has explored engagement with several key receptor families, including cholinergic, serotonergic, neuropeptide, and glutamate (B1630785) receptors.

Research into compounds structurally analogous to this compound, particularly those containing diphenyl and piperidine (B6355638) moieties, has revealed significant interaction with muscarinic cholinergic receptors. Studies on analogues of 4-diphenyl-acetoxy-N-methyl-piperidine methiodide (4-DAMP), a known muscarinic antagonist, have elucidated specific structure-activity relationships for binding to M1, M2, M3, and putative M4 receptor subtypes. nih.gov

The requirements for high-affinity binding differ across the muscarinic receptor subtypes, with the M3 receptor generally showing more stringent structural requirements than the M1, M2, or M4 subtypes. nih.gov The ability of these compounds to discriminate between the various subtypes does not appear to correlate directly with their binding affinity for any single subtype. nih.gov Further investigations into related chiral 1-methyl-2-(2-methyl-1,3-oxathiolan-5-yl)pyrrolidine derivatives showed that increased structural complexity can lead to a loss of affinity at most muscarinic subtypes (hm1, hm3, hm4, hm5), while retaining modest affinity for the hm2 subtype. researchgate.net

Binding Affinities of 4-DAMP Analogues at Muscarinic Receptor Subtypes
CompoundM1 Affinity (pKi)M2 Affinity (pKi)M3 Affinity (pKi)M4 Affinity (pKi)
4-DAMP8.88.99.58.6
Analogue A (example)8.58.79.28.4
Analogue B (example)8.28.48.98.1

Data in this table is representative of findings for 4-DAMP analogues as described in the literature. nih.gov

The serotonin (B10506) 5-HT6 and 5-HT7 receptors have become promising targets in medicinal chemistry, particularly for central nervous system disorders. nih.govresearchgate.net Ligands targeting these receptors often incorporate structural motifs, such as piperidine or piperazine (B1678402) rings, found in this compound. Research has focused on developing 5-HT6R antagonists, with some compounds demonstrating positive effects on cognition in preclinical models. mdpi.com

The design of multifunctional ligands has explored combining 5-HT6R antagonism with other activities, such as cholinesterase inhibition. For example, molecules linking a 1-benzylpiperidine (B1218667) moiety (derived from the acetylcholinesterase inhibitor donepezil) to various indole-based 5-HT6R antagonistic fragments have been synthesized and evaluated. mdpi.com These hybrid compounds have shown significant affinity for 5-HT6 receptors, with Ki values in the nanomolar range. mdpi.com Molecular modeling of these compounds indicates they adopt an elongated conformation within the 5-HT6 receptor binding site. mdpi.com

Binding Affinities of Representative Multifunctional 5-HT6R Ligands
Compound Structure5-HT6R Affinity (Ki, nM)
Indole-linker-benzylpiperidine 117
Indole-linker-benzylpiperidine 2598
Compound 15 (2-naphthyl derivative)Sub-nanomolar range (High Affinity)

Data is based on findings for newly synthesized indole-based ligands and 2-naphthyl derivatives. mdpi.comresearchgate.net

The neuropeptide Y (NPY) Y2 receptor, a G protein-coupled receptor, is involved in regulating neurotransmitter release. nih.gov Antagonism of the Y2 receptor is a therapeutic strategy being explored for mood disorders and other CNS conditions. nih.gov While early antagonists were peptidic, research has identified small-molecule Y2 receptor antagonists with more favorable properties. sci-hub.se

Notably, high-throughput screening has identified several chemical scaffolds structurally distinct from earlier peptide-based antagonists. nih.gov One hit molecule, N-(4-ethoxyphenyl)-4-[hydroxy(diphenyl)methyl]piperidine-1-carbothioamide, features a core structure—hydroxy(diphenyl)methyl]piperidine—that is highly analogous to this compound. researchgate.net A medicinal chemistry program based on a piperidinylindoline cinnamide lead identified JNJ-5207787 as a potent and selective NPY Y2 receptor antagonist. sci-hub.se This compound demonstrated high affinity in radioligand binding assays and functional antagonism by inhibiting PYY-stimulated [35S]GTPγS binding. sci-hub.se

Activity of Small-Molecule NPY Y2 Receptor Antagonists
CompoundReceptorActivity (IC50)Assay Type
JNJ-5207787NPY Y2pIC50 = 7.2[35S]GTPγS Functional Assay
CYM 9484NPY Y219 nMBinding Assay
CYM 9552NPY Y212 nMBinding Assay
BIIE0246NPY Y23.3 nMBinding Assay

Data is based on findings for various non-peptidic NPY Y2 antagonists. sci-hub.seresearchgate.net

The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. mdpi.com Its modulation is a key area of neuropharmacology research. frontiersin.org Compounds with a 1,2-diphenylethyl)piperidine scaffold, which are considered flexible homeomorphs of the NMDA channel blocker MK-801, have been synthesized and evaluated for their ability to inhibit [3H]MK-801 binding to rat brain membranes. researchgate.net

These studies revealed that stereospecificity is a significant factor in binding affinity, with potency differences observed between (S)- and (R)-enantiomers. researchgate.net For example, enantiomers of 1-(1,2-diphenylethyl)piperidine were tested, showing varied inhibitory concentrations (IC50) at the NMDA receptor channel. researchgate.net This line of research helps to define the pharmacophore of the NMDA receptor channel, providing insights into how structurally related compounds might interact with this target. researchgate.net

NMDA Receptor Binding Affinities of 1-(1,2-diphenylethyl)piperidine Analogues
CompoundBinding Inhibition (IC50, µM)Assay
(S)-1-(1,2-diphenylethyl)piperidine0.14[3H]MK-801 Inhibition
(R)-1-(1,2-diphenylethyl)piperidine1.1[3H]MK-801 Inhibition

Data represents findings from competitive binding assays against the NMDA receptor channel blocker [3H]MK-801. researchgate.net

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in ligands for a wide array of receptor systems.

Sigma Receptors (S1R): A screening of piperidine/piperazine-based compounds led to the discovery of potent ligands for the Sigma-1 receptor (S1R). nih.gov One such compound, 2-[4-(benzyl)-1-piperidin-1-yl]-1-4-(4-phenylpiperazin-1-yl)ethanone, exhibited high affinity for S1R, comparable to the reference compound haloperidol. nih.gov Functional assays determined that this compound acts as an S1R agonist. nih.gov

α₁-Adrenergic Receptors: A series of new 4-phenylpiperidine-2,6-diones bearing a phenylpiperazinylalkyl moiety were designed and synthesized as ligands for α₁-adrenergic receptor (α₁-AR) subtypes. nih.gov Several of these compounds displayed nanomolar affinities for human cloned α₁A-, α₁B-, and α₁D-AR subtypes. The compound 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione showed the highest affinity for the α₁A-AR subtype with a pKi of 8.74 and acted as an antagonist. nih.gov

Binding Affinities of Piperidine Derivatives at Other Receptor Systems
CompoundTarget ReceptorAffinity (Ki or pKi)
2-[4-(benzyl)-1-piperidin-1-yl]-...ethanone (1)Sigma-1 (S1R)3.2 nM (Ki)
Haloperidol (Reference)Sigma-1 (S1R)2.5 nM (Ki)
1-[4-[4-(2-MeO-Ph)piperazin-1-yl]butyl]-... (34)α₁A-Adrenergic8.74 (pKi)

Data is based on findings from radioligand binding assays for Sigma-1 and α₁-Adrenergic receptors. nih.govnih.gov

Enzyme Inhibition Studies (In Vitro Biochemical Assays)

While the primary focus of research on this chemical scaffold has been on receptor interactions, the potential for enzyme modulation is also an area of investigation. For instance, the NPY Y2 receptor antagonist JNJ-5207787 was found to be highly selective, showing less than 50% inhibition against a wide variety of enzymes when tested at a concentration of 1 μM. sci-hub.se

Furthermore, recent therapeutic strategies have explored the development of agents that can modulate both receptors and protein kinases. nih.gov Research into ligands for the 5-HT6 receptor has considered dual-targeting approaches involving kinases such as microtubule affinity-regulating kinase 4 (MARK4), Rho-associated coiled-coil-containing protein kinase (ROCK), and cyclin-dependent kinase 5 (CDK5), which are implicated in the etiology of neurodegenerative diseases. nih.gov While direct enzyme inhibition data for this compound is not extensively published, the study of structurally related compounds suggests that assessing activity against relevant enzyme families is a pertinent area for future research.

Kinase Inhibition Profiles in Related Compound Classes

While no specific kinase inhibition data for this compound has been identified, the broader classes of compounds containing piperidine and diphenyl moieties have been investigated for their effects on various kinases. For instance, certain derivatives containing a piperidine ring have been explored for their potential to inhibit signaling pathways that are crucial in cell growth and proliferation, such as the PI3K/AKT pathway. Compounds with similar structural features have been evaluated for their activity against kinases like Bruton's tyrosine kinase (BTK), although direct inhibition by this compound has not been reported.

The study of resistance mechanisms to established kinase inhibitors has sometimes revealed the upregulation of alternative signaling pathways, including the PI3K/AKT pathway, as a compensatory mechanism. This highlights the interconnectedness of these cellular signaling cascades and the potential for compounds with diverse structural motifs to interact with them.

Table 1: Representative Kinase Inhibition Data for Structurally Related Compound Classes (Note: This table is illustrative and based on general findings for related compound classes, not direct data for this compound)

Compound Class Target Kinase(s) Observed Effect
Piperidine-containing heterocycles PI3K/AKT Modulation of pathway activity
Diphenylamine (B1679370) derivatives Various Inhibition of kinase activity

Other Enzyme-Target Interactions

Beyond kinases and phosphodiesterases, the structural elements of this compound suggest potential interactions with other enzyme systems. The propargylamine (B41283) moiety, for example, is a key feature in some enzyme inhibitors. Propargylamines are known to be involved in mechanism-based inhibition of certain enzymes, such as monoamine oxidase (MAO). However, without experimental data, any potential interaction of this compound with MAO or other enzymes remains speculative.

Elucidation of Cellular and Subcellular Mechanisms (In Vitro and Preclinical Models)

Investigation of Intracellular Signaling Pathways

Direct research on how this compound affects intracellular signaling pathways is not currently published. However, based on the activities of related compounds, several pathways could be hypothetically modulated. As mentioned, piperidine-containing molecules have been associated with the PI3K/Akt signaling pathway, which is central to regulating cell survival, growth, and apoptosis. Compounds with diphenyl groups have also been shown to influence various signaling cascades.

Ion Channel Modulation Research

There is no specific data on the modulation of ion channels by this compound. However, the diphenylamine scaffold, which bears some resemblance to the diphenylmethylidene portion of the molecule, has been investigated for its ability to block voltage-gated sodium channels. These channels are critical for the generation and propagation of action potentials in excitable cells. It is plausible, though unproven, that this compound could exhibit some activity at ion channels, but this would require dedicated electrophysiological studies.

Table 2: Potential Ion Channel Interactions Based on Related Scaffolds (Note: This table is for illustrative purposes and does not represent direct experimental data for this compound)

Structural Moiety Potential Ion Channel Target Postulated Effect
Diphenyl Voltage-gated sodium channels Blockade
Piperidine Various Modulation

Neuroprotective Mechanisms in Experimental Models

The propargylamine functional group present in this compound is a structural feature of several compounds that have been investigated for neuroprotective effects. Propargylamines, such as the well-known rasagiline, have been shown to protect neurons from cell death in various experimental models of neurodegenerative diseases. The proposed mechanisms for this neuroprotection often involve the suppression of apoptosis and the induction of pro-survival genes. While the presence of the propargylamine moiety is intriguing, it is not sufficient to conclude that this compound possesses neuroprotective properties without direct experimental evidence.

Antispasmodic and Bronchodilator Activity Mechanisms

Currently, there is a lack of specific research data on the antispasmodic and bronchodilator activity mechanisms of this compound.

Biochemical Pathways and Metabolic Research on 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

In Vitro Metabolic Fate and Biotransformation Pathways

The in vitro metabolism of a compound provides crucial information on its biotransformation, helping to identify potential metabolites and the enzymes responsible for its breakdown.

Currently, there are no specific studies identifying the metabolites of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol in preclinical models. However, research on the structurally similar compound, diphenidol (B1670726) (1,1-diphenyl-4-piperidino-1-butanol), offers valuable predictive insights. A study utilizing rat liver microsomes identified several metabolites of diphenidol. doaj.org In this study, a total of three Phase I metabolites were identified in the rat liver microsomes incubation solution. doaj.org The primary metabolic transformations observed were hydroxylation, oxidation, dehydration, and N-dealkylation. doaj.org

Based on these findings for a close structural analog, the potential metabolites of this compound in a similar preclinical model could hypothetically include hydroxylated and N-dealkylated derivatives. The presence of the butynol (B8639501) chain instead of a butanol chain might influence the specifics of the metabolic profile.

Table 1: Potential Metabolites of this compound based on Analogous Compounds

Potential Metabolite Description of Transformation Supporting Evidence from Analogous Compounds
Hydroxylated MetaboliteAddition of a hydroxyl (-OH) group to the diphenyl or piperidine (B6355638) ring.Hydroxylation is a common metabolic pathway for many xenobiotics, including diphenidol. doaj.org
N-dealkylated MetaboliteRemoval of the piperidine ring from the parent compound.N-dealkylation is a known metabolic pathway for compounds containing a piperidine moiety. doaj.org
Oxidized MetaboliteOxidation of the alcohol group or other parts of the molecule.Oxidation is a key Phase I metabolic reaction. doaj.org

Note: This table is predictive and based on the metabolic profile of the structurally related compound, diphenidol. Specific metabolites for this compound would require direct experimental evidence.

The biotransformation of xenobiotics is primarily carried out by a range of enzymes, with the cytochrome P450 (CYP450) superfamily playing a central role in Phase I metabolism. The main metabolic pathways identified for the analogous compound diphenidol include hydroxylation and N-dealkylation, which are typically catalyzed by CYP450 enzymes. doaj.org

Hydroxylation: This process involves the introduction of a hydroxyl group, making the compound more water-soluble and easier to excrete. Studies on various diphenyl compounds have shown that hydroxylation is a primary metabolic step mediated by different CYP450 isoforms. researchgate.net

N-dealkylation: This reaction involves the cleavage of the C-N bond, leading to the removal of the piperidine group. For many drugs containing a 4-aminopiperidine (B84694) moiety, N-dealkylation is a predominant metabolic reaction catalyzed mainly by CYP3A4. nih.gov

The specific CYP450 isozymes that might be involved in the metabolism of this compound have not been identified. However, based on the metabolism of other piperidine-containing compounds, CYP3A4 and other isoforms like CYP2D6 could potentially play a role. nih.gov

Interaction with Endogenous Biochemical Systems

The interaction of a compound with fundamental cellular processes can provide insights into its broader biological effects.

There is no direct evidence from the searched scientific literature to suggest that this compound has a significant influence on major metabolic cycles such as glycolysis or the tricarboxylic acid (TCA) cycle. Research on a neurotoxin, 1-methyl-4-phenylpyridinium (MPP+), which has a different core structure but is also a piperidine derivative, has shown that it can inhibit the electron transport chain, thereby affecting aerobic respiration and ATP synthesis. charcot-marie-toothnews.com However, it is crucial to note that this is a different class of compound, and no similar effects have been documented for this compound.

While direct studies on the mitochondrial effects of this compound are lacking, research on other piperidine derivatives suggests potential interactions with mitochondrial functions. Some piperine (B192125) derivatives have been shown to enhance mitochondrial fusion and axonal transport by activating mitofusins. doaj.orgmdpi.com This activation can lead to elongated mitochondria and may have implications for diseases associated with mitochondrial dysfunction. charcot-marie-toothnews.commdpi.com

Additionally, some natural products containing an alkynol functional group have been found to target enzymes like aldehyde dehydrogenase 2 (ALDH2), which is involved in detoxification and the response to oxidative stress. researchgate.net Inhibition of ALDH2 can impair the detoxification of reactive aldehydes and limit the cell's ability to handle oxidative stress. researchgate.net

Table 2: Potential Interactions with Mitochondrial Functions based on Related Compound Classes

Potential Interaction Mechanism of Action Supporting Evidence from Related Compound Classes
Modulation of Mitochondrial DynamicsActivation of mitofusin proteins, leading to enhanced mitochondrial fusion.Piperine and its derivatives have been shown to be potent mitofusin activators. mdpi.com
Impact on Oxidative Stress PathwaysPotential inhibition of enzymes like ALDH2 involved in detoxification.Alkynol-containing natural products have been identified as inhibitors of ALDH2. researchgate.net

Note: The interactions listed in this table are speculative and based on the activities of compounds with similar structural motifs (piperidine ring, alkynol group). Direct experimental validation for this compound is required.

Computational Chemistry and Theoretical Studies of 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Molecular Docking and Ligand-Target Interaction Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action.

For 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, docking studies would involve placing the molecule into the binding site of a specific protein target. The process calculates the binding affinity, or scoring function, which estimates the strength of the interaction. Studies on structurally similar compounds, such as 1-amino-2-phenyl-4-(piperidin-1-yl)-butanes, have successfully used molecular docking to understand their interaction with receptors like the human CCR5 receptor. nih.gov In such studies, the ligand is docked into a 3D model of the receptor, and the resulting binding poses are analyzed. nih.gov

The key interactions predicted for this compound would likely involve:

Hydrogen Bonding: The hydroxyl (-OH) group can act as a hydrogen bond donor or acceptor. The nitrogen atom in the piperidine (B6355638) ring can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings provide significant hydrophobic character, likely interacting with nonpolar pockets within the receptor's binding site.

Pi-Pi Stacking: The aromatic phenyl rings can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan in the protein.

A hypothetical docking study against a target protein would yield results that can be summarized in a table, highlighting the key interacting residues and the nature of the forces involved.

Table 1: Predicted Ligand-Target Interactions for this compound from a Hypothetical Docking Simulation

Interacting Residue (Example) Interaction Type Ligand Moiety Involved
Aspartic Acid (ASP) Hydrogen Bond Hydroxyl group (-OH)
Tyrosine (TYR) Pi-Pi Stacking Phenyl Ring 1
Phenylalanine (PHE) Pi-Pi Stacking Phenyl Ring 2
Leucine (LEU) Hydrophobic Interaction Piperidine Ring

These predictions help in understanding the structural basis of activity and guide the design of new derivatives with improved potency and selectivity. nih.govijpbs.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov To build a QSAR model for analogues of this compound, a set of similar molecules with known biological activities would be required.

The process involves two main components:

Descriptors: These are numerical values that quantify different aspects of a molecule's structure. They can be electronic (e.g., partial charges), steric (e.g., molecular volume), hydrophobic (e.g., LogP), or topological (e.g., connectivity indices).

Statistical Model: A mathematical equation is generated using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) to correlate the descriptors with the activity. nih.gov

For a series of compounds related to this compound, QSAR studies could reveal which structural features are most important for their biological effect. For instance, studies on other piperidine derivatives have shown that descriptors related to size, aromaticity, and polarizability can significantly affect inhibitory activity. nih.gov A resulting QSAR model could be represented by an equation like:

Biological Activity (log 1/C) = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Table 2: Examples of Molecular Descriptors for QSAR Analysis of this compound

Descriptor Class Specific Descriptor Example Information Encoded
Electronic Dipole Moment Polarity and charge distribution
Steric/Topological Molecular Weight (MW) Size of the molecule
Steric/Topological Molar Refractivity (MR) Volume and polarizability
Hydrophobic LogP (Octanol-Water Partition) Lipophilicity

These models are valuable for predicting the activity of newly designed compounds before they are synthesized, thus prioritizing experimental efforts. nih.govnih.gov

Conformational Analysis and Molecular Dynamics Simulations

The 3D shape (conformation) of a molecule is critical to its biological function. Conformational analysis of this compound focuses on identifying its stable low-energy shapes. The piperidine ring typically adopts a chair conformation, but the substituents can exist in either axial or equatorial positions. The relative energies of these conformers can be calculated, and studies on similar 4-substituted piperidines have shown that electrostatic interactions are key determinants of conformational preference. nih.gov

Molecular Dynamics (MD) simulations provide a more dynamic view, simulating the movement of atoms and molecules over time. arxiv.org An MD simulation of this compound, typically in a solvent like water, would reveal:

Conformational Flexibility: How the molecule changes its shape over time, including rotations around single bonds and ring puckering.

Solvation: How solvent molecules arrange around the solute and the strength of these interactions.

Stability of Ligand-Protein Complexes: If simulated within a protein binding site (from docking), MD can assess the stability of the predicted interactions and reveal dynamic changes not visible in static docking poses. mdpi.com

The simulation involves calculating the forces between atoms using a force field (like AMBER or GLYCAM) and integrating Newton's equations of motion. rsc.org Analysis of the simulation trajectory provides data on structural fluctuations, hydrogen bonding patterns over time, and binding free energies. mdpi.comutah.edu

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO, MEP, FTIR)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of a molecule. nih.gov

DFT Optimization and Frequencies (FTIR): DFT can be used to find the most stable (lowest energy) geometry of this compound. After optimization, vibrational frequency calculations can predict the molecule's infrared (IR) spectrum. mdpi.com This allows for the assignment of specific absorption bands to the vibrations of functional groups. For instance, one would expect to see characteristic peaks for O-H stretching (around 3400 cm⁻¹), C≡C stretching (around 2200-2250 cm⁻¹), aromatic C-H stretching (above 3000 cm⁻¹), and C-N stretching (around 1100-1200 cm⁻¹). nist.govnist.gov

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is the region from which an electron is most likely to be donated (nucleophilic), while the LUMO is the region most likely to accept an electron (electrophilic). The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the surface of the molecule. researchgate.net It uses a color code to show regions of positive and negative potential. For this compound, negative regions (red/yellow) would be expected around the oxygen of the hydroxyl group and the nitrogen of the piperidine ring, indicating sites susceptible to electrophilic attack. researchgate.net Positive regions (blue) would be found around the hydroxyl hydrogen, indicating sites for nucleophilic attack. researchgate.net

Table 3: Predicted Quantum Chemical Properties for this compound

Property Predicted Value/Observation Significance
HOMO Energy (e.g., -6.5 eV) Electron-donating ability
LUMO Energy (e.g., -1.2 eV) Electron-accepting ability
HOMO-LUMO Gap (e.g., 5.3 eV) Chemical reactivity and stability
MEP Negative Region Around Oxygen and Nitrogen atoms Site for electrophilic attack/H-bonding

In Silico Prediction of Physico-Chemical Parameters Relevant for Biological Activity

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound. researchgate.net These predictions help to filter out candidates that are likely to have poor pharmacokinetic profiles. Several key physico-chemical parameters can be calculated from the molecular structure alone.

One of the most well-known sets of guidelines is Lipinski's Rule of Five, which suggests that poor oral absorption is more likely when a compound violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Da

LogP (an octanol-water partition coefficient) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

Other important parameters include the Topological Polar Surface Area (TPSA), which correlates with drug transport properties, and the number of rotatable bonds, which influences conformational flexibility and bioavailability.

Table 4: Predicted Physico-Chemical Parameters for this compound

Parameter Predicted Value Relevance
Molecular Formula C₂₁H₂₅NO -
Molecular Weight 319.44 g/mol Oral bioavailability (Lipinski's Rule)
XLogP3 4.1 Lipophilicity, membrane permeability
Hydrogen Bond Donors 1 Oral bioavailability (Lipinski's Rule)
Hydrogen Bond Acceptors 2 (N, O) Oral bioavailability (Lipinski's Rule)
Rotatable Bonds 5 Conformational flexibility, bioavailability

Based on these in silico predictions, this compound adheres to Lipinski's Rule of Five, suggesting it has a higher likelihood of being orally bioavailable.

Table of Mentioned Compounds

Compound Name
This compound
1-amino-2-phenyl-4-(piperidin-1-yl)-butanes
2,6-diphenylpiperidin-4-ol
1,1-Diphenyl-2(n-methyl-n'-piperazino) ethanol
2-Butyne-1,4-diol
Phenylalanine
Tyrosine

Advanced Analytical Methodologies for Research on 1,1 Diphenyl 4 Piperidino 2 Butyn 1 Ol

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the molecular-level investigation of 1,1-Diphenyl-4-piperidino-2-butyn-1-ol, with each technique offering unique insights into its complex structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of the molecule. nih.gov The increasing complexity of heterocyclic compounds necessitates the use of one-dimensional and two-dimensional NMR techniques for full structural characterization. ipb.pt

In the ¹H NMR spectrum, distinct signals would correspond to the protons of the two phenyl groups, the piperidine (B6355638) ring, and the methylene (B1212753) group of the butynyl chain. The protons on the phenyl rings are expected to appear in the aromatic region (typically δ 7.0-8.0 ppm). The protons of the piperidine ring typically show complex multiplets in the aliphatic region (δ 1.5-3.0 ppm). chemicalbook.com The methylene protons adjacent to the piperidine nitrogen and the alkyne would have characteristic chemical shifts. The hydroxyl proton would appear as a singlet, the position of which can be concentration and solvent-dependent.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. nih.gov Key signals would include those for the two types of aromatic carbons, the quaternary carbinol carbon (C-1), the two acetylenic carbons (C-2 and C-3), the methylene carbon (C-4), and the three distinct carbons of the piperidine ring. The chemical shifts observed in ¹³C NMR are sensitive to the electronic environment and stereochemistry, aiding in conformational analysis. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on typical ranges for similar functional groups.

Assignment ¹H NMR Predicted Shift (ppm) ¹³C NMR Predicted Shift (ppm)
Phenyl Protons 7.2 - 7.6 125 - 129 (CH), 145 (C)
Hydroxyl Proton (-OH) Variable (e.g., 2.0 - 5.0) N/A
Methylene Protons (-CH₂-) ~3.4 ~45
Piperidine Protons (α to N) ~2.5 ~53
Piperidine Protons (β to N) ~1.6 ~26
Piperidine Protons (γ to N) ~1.5 ~24
Quaternary Carbon (-C-OH) N/A ~75
Alkynyl Carbons (-C≡C-) N/A ~80, ~85

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups within the this compound molecule. The IR spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds. masterorganicchemistry.com

Key expected absorptions include:

A strong, broad band in the region of 3600-3200 cm⁻¹ corresponding to the O-H stretching vibration of the tertiary alcohol group. libretexts.org

Sharp, weak to medium bands above 3000 cm⁻¹ due to C-H stretching of the aromatic phenyl groups. libretexts.org

Bands in the 3000-2850 cm⁻¹ region from the C-H stretching of the aliphatic piperidine and methylene groups. libretexts.org

A characteristic weak absorption in the 2260-2100 cm⁻¹ range, which is indicative of the C≡C triple bond stretch of the internal alkyne. libretexts.orglibretexts.org

Aromatic C=C ring stretching vibrations typically appear in the 1600-1450 cm⁻¹ region. fiveable.me

A C-N stretching vibration for the tertiary amine (piperidine) would be expected in the fingerprint region, typically around 1200 cm⁻¹.

Table 2: Characteristic IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
Alcohol (O-H) Stretch 3600 - 3200 Strong, Broad
Aromatic C-H Stretch 3100 - 3000 Weak to Medium
Aliphatic C-H Stretch 3000 - 2850 Medium
Alkyne (C≡C) Stretch 2260 - 2100 Weak to Medium
Aromatic C=C Ring Stretch 1600 - 1450 Medium to Weak
Amine (C-N) Stretch 1250 - 1020 Medium

Mass spectrometry (MS) provides crucial information on the molecular weight and structural details of this compound through analysis of its fragmentation patterns under ionization. raco.cat The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact mass of the molecule, confirming its elemental composition.

The fragmentation of the molecular ion is often predictable. For alcohols, a common fragmentation pathway is the loss of a water molecule (M-18). libretexts.org Alpha-cleavage is also common, which for this molecule could involve cleavage of the bond between C1 and C2, leading to a stable diphenylmethanol (B121723) fragment or its corresponding cation. Other significant fragmentation pathways likely involve the piperidine ring. Cleavage of the C4-N bond could generate a piperidinomethyl radical or cation. The fragmentation of the piperidine ring itself can produce a series of characteristic ions. docbrown.info

Table 3: Potential Mass Spectrometry Fragments of this compound (M.W. = 319.45)

m/z Value Possible Fragment Identity Fragmentation Pathway
319 [M]⁺ Molecular Ion
301 [M-H₂O]⁺ Loss of water from the molecular ion
183 [C₁₃H₁₁O]⁺ Diphenylmethanol cation from C1-C2 cleavage
167 [C₁₃H₁₁]⁺ Diphenylmethyl cation
98 [C₆H₁₂N]⁺ Piperidinomethyl cation from C4-N cleavage
84 [C₅H₁₀N]⁺ Piperidine radical cation

Single-crystal X-ray crystallography stands as the definitive method for determining the absolute three-dimensional structure of this compound, provided a suitable single crystal can be grown. This technique precisely measures the electron density in the crystal, allowing for the calculation of exact atomic positions, bond lengths, bond angles, and torsion angles. nih.gov

For a chiral molecule like this compound (with a chiral center at C-1), X-ray crystallography can determine the absolute configuration (R or S) of the stereocenter. nih.gov This is crucial for understanding its interaction with biological systems. The analysis also reveals the preferred conformation of the molecule in the solid state, including the orientation of the phenyl rings and the conformation of the piperidine ring (e.g., chair conformation).

Table 4: Typical Data Obtained from X-ray Crystallographic Analysis

Parameter Description
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The symmetry group of the crystal
Unit Cell Dimensions a, b, c (Å); α, β, γ (°)
Bond Lengths Precise distances between bonded atoms (e.g., C-C, C-O, C-N)
Bond Angles Angles between three connected atoms (e.g., C-C-O)
Torsion Angles Dihedral angles defining molecular conformation
Absolute Stereochemistry Determination of R/S configuration at chiral centers

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and byproducts, as well as for quantification.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful hyphenated technique that combines the high-resolution separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. nih.govnih.gov This method is ideal for analyzing this compound in complex mixtures.

A typical method would employ reversed-phase high-performance liquid chromatography (HPLC) using a C18 column. A gradient elution with a mobile phase consisting of water and an organic solvent (like acetonitrile (B52724) or methanol), often with a small amount of an acid like formic acid to improve peak shape and ionization efficiency, would be used for separation. nih.gov

The eluent from the HPLC is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source, which is well-suited for polar and ionizable molecules. In positive ion mode, the compound would be detected as its protonated molecule [M+H]⁺. The MS detector provides a mass-to-charge ratio that confirms the identity of the compound eluting from the column at a specific retention time, offering a high degree of certainty in both identification and purity assessment. mix-up.eu

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile organic compounds (VOCs). nih.gov In the context of this compound research, GC-MS is indispensable for identifying volatile metabolites that may form through various biotransformation or degradation pathways. The methodology couples the high-resolution separation capabilities of gas chromatography with the precise detection and identification power of mass spectrometry. nih.gov

The analytical process typically begins with sample preparation designed to isolate volatile compounds. Headspace Solid-Phase Microextraction (HS-SPME) is a common solvent-free technique used for this purpose. mdpi.comnih.gov In this method, a coated fiber is exposed to the headspace above the sample, where it adsorbs volatile analytes. The fiber is then transferred to the heated injection port of the gas chromatograph, where the analytes are desorbed and enter the GC column. mdpi.com

As the metabolites travel through the GC column, they are separated based on their boiling points and affinity for the stationary phase. Upon elution, they enter the mass spectrometer, which bombards them with electrons, causing them to fragment in a reproducible manner. The resulting mass spectrum is a unique "fingerprint" of the molecule, characterized by the mass-to-charge (m/z) ratio of its fragments, allowing for structural elucidation and identification. nih.govresearchgate.net

While specific metabolic pathways for this compound are not extensively detailed in the public literature, hypothetical volatile metabolites can be predicted based on its structure. Potential metabolic processes could include N-dealkylation, hydroxylation of the phenyl rings, or cleavage of the butynyl chain. GC-MS analysis would be crucial for identifying resulting volatile fragments.

Table 1: Hypothetical Volatile Metabolites of this compound and Potential GC-MS Identifiers

Hypothetical MetaboliteChemical FormulaMolecular Weight ( g/mol )Potential Key Mass Fragments (m/z)
PiperidineC₅H₁₁N85.1585, 84, 56, 43
Benzophenone (B1666685)C₁₃H₁₀O182.22182, 105, 77
DiphenylmethaneC₁₃H₁₂168.23168, 167, 91
Biphenyl (B1667301)C₁₂H₁₀154.21154, 153, 152, 76 nist.gov

Chiral Analysis Techniques for Enantiomeric Excess Determination

The this compound molecule contains a chiral center at the carbinol carbon, which is bonded to four different groups: a hydroxyl group, two phenyl groups, and a 4-piperidino-2-butynyl group. This chirality means the compound can exist as two non-superimposable mirror images, or enantiomers. As enantiomers often exhibit different pharmacological and toxicological profiles, quantifying the purity of a single enantiomer in a mixture—a value known as enantiomeric excess (ee)—is critically important. nih.gov

Advanced chiroptical methods, including those based on light emission, offer highly sensitive determination of enantiomeric excess. nih.gov A state-of-the-art approach involves the use of a whispering-gallery mode (WGM) optofluidic microlaser. nih.gov This technique can achieve ee determination for unknown concentrations of enantiomers in a single measurement, a significant advantage over traditional methods that often require separate measurements for chirality and concentration. nih.gov

The principle relies on analyzing the lasing spectrum produced when a solution of the chiral compound is introduced into the WGM resonator. The chirality of the enantiomers influences the polarization of the emitted laser light, while the concentration affects the lasing wavelength. nih.gov By measuring both the polarization rotation and the wavelength shift of the transverse magnetic (TM) and transverse electric (TE) modes of the laser, it is possible to determine the enantiomeric excess with high sensitivity. nih.gov Research has shown this method can be approximately 30 times more sensitive than conventional polarimeters while requiring significantly smaller sample volumes. nih.gov The versatility of this approach suggests it is applicable to a wide range of chiral molecules without needing molecule-specific designs. nih.gov

Table 2: Illustrative Data from a Luminescence-Based Chiral Analyzer for this compound

SampleLasing Wavelength Shift (pm)Polarization Rotation Angle (degrees)Calculated Enantiomeric Excess (ee%)
Pure (R)-enantiomer15.0+0.85100% (R)
Pure (S)-enantiomer15.0-0.85100% (S)
Mixture A15.0+0.42550% (R)
Mixture B15.00.000% (Racemic)
Mixture C15.0-0.637575% (S)

Note: This table is hypothetical and for illustrative purposes, based on the principles described in the literature. nih.gov

Polarimetry is a classical and fundamental technique for determining the enantiomeric excess of a chiral compound. The method is based on the principle that enantiomers rotate the plane of polarized light to an equal but opposite degree. The (R)-enantiomer will rotate light in one direction (e.g., dextrorotatory or "+"), while the (S)-enantiomer will rotate it in the opposite direction (levorotatory or "-").

The specific rotation, [α], is a characteristic physical property of a pure enantiomer under standard conditions of temperature, wavelength (typically the sodium D-line, 589 nm), and solvent. For a mixture of enantiomers, the observed rotation (α_obs) is directly proportional to the relative concentrations of the (R) and (S) forms. The enantiomeric excess (ee) can be calculated using the following formula:

ee (%) = (α_obs / [α]_max) × 100

Where α_obs is the observed specific rotation of the mixture and [α]_max is the specific rotation of the pure enantiomer. A racemic mixture, containing equal amounts of both enantiomers, will have an observed rotation of zero as the rotations cancel each other out.

Table 3: Hypothetical Polarimetric Data for Enantiomeric Excess Determination of this compound

SampleObserved Specific Rotation (α_obs)Enantiomeric Excess (ee%)Composition
1 (Pure Enantiomer)+25.0°100%100% R, 0% S
2 (Pure Enantiomer)-25.0°100%0% R, 100% S
3 (Mixture)+12.5°50%75% R, 25% S
4 (Racemate)0.0°0%50% R, 50% S
5 (Mixture)-20.0°80%10% R, 90% S

Note: This table is hypothetical, assuming a maximum specific rotation ([α]_max) of +25.0° for the pure (R)-enantiomer.

Q & A

Q. What are the recommended safety protocols for handling 1,1-Diphenyl-4-piperidino-2-butyn-1-ol in laboratory settings?

Methodological Answer:

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use in a fume hood to minimize inhalation risks .
  • First Aid : In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in a cool, dry place away from oxidizing agents and ignition sources. Use airtight containers to prevent moisture absorption .

Q. What spectroscopic techniques are effective for characterizing the structural purity of this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1 \text{H}- and 13C^{13} \text{C}-NMR to confirm the presence of the piperidine ring, phenyl groups, and hydroxyl moiety. Compare peaks to reference spectra of analogous piperidine derivatives .
  • HPLC Analysis : Employ reverse-phase HPLC with a C18 column and UV detection (e.g., 254 nm). Use a mobile phase of methanol/buffer (65:35 v/v) at pH 4.6 for optimal resolution .
  • Mass Spectrometry : High-resolution MS (HRMS) can verify molecular weight (expected C20H21NO\text{C}_{20}\text{H}_{21}\text{NO}, MW 291.16) and detect impurities .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:

  • Catalyst Selection : Test palladium-catalyzed coupling reactions for forming the butynol backbone. Optimize catalyst loading (e.g., 5–10 mol% Pd(PPh3_3)4_4) to balance cost and efficiency .
  • Reaction Conditions : Explore temperature gradients (e.g., 60–100°C) and solvent systems (e.g., THF or DMF) to minimize side products. Monitor progress via TLC with iodine staining .
  • Purification Strategies : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product. Purity >95% is achievable with iterative refinement .

Q. How should discrepancies in reported biological activity data for this compound be resolved?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., pH, temperature, cell lines). For example, inconsistencies in IC50_{50} values may arise from variations in cell viability assays (e.g., MTT vs. ATP-based kits) .
  • Compound Purity Validation : Re-test biological activity using HPLC-validated samples (>98% purity). Impurities like unreacted precursors or degradation products can skew results .
  • Orthogonal Models : Compare results across in vitro (e.g., receptor-binding assays) and in vivo models (e.g., rodent pharmacokinetics) to confirm mechanism-specific effects .

Q. What experimental design principles apply to studying this compound’s pharmacological potential?

Methodological Answer:

  • In Vitro Screening : Start with target-specific assays (e.g., dopamine receptor binding for CNS applications). Use radioligand displacement assays to quantify affinity (KiK_i) .
  • Dose-Response Studies : Test a logarithmic concentration range (1 nM–100 µM) to establish EC50_{50}/IC50_{50} values. Include positive/negative controls (e.g., known agonists/antagonists) .
  • Toxicity Profiling : Conduct acute toxicity tests in cell lines (e.g., HepG2 for hepatotoxicity) and chronic exposure studies in animal models to assess safety margins .

Q. How can computational modeling aid in predicting the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with receptors (e.g., NMDA or sigma-1 receptors). Focus on the piperidine moiety’s role in binding .
  • QSAR Analysis : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors. Validate predictions with experimental IC50_{50} data .
  • MD Simulations : Run molecular dynamics (GROMACS/AMBER) to study conformational stability in lipid bilayers, informing blood-brain barrier permeability .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the compound’s metabolic stability?

Methodological Answer:

  • Enzyme Source Comparison : Test metabolism using human liver microsomes (HLMs) vs. animal-derived systems (e.g., rat S9 fractions). Species-specific CYP450 isoforms may explain variability .
  • Cofactor Optimization : Ensure NADPH regeneration systems are active during incubations. Incomplete cofactor supply can falsely reduce metabolic rates .
  • Analytical Cross-Validation : Confirm metabolite identity via LC-MS/MS and compare fragmentation patterns to synthetic standards .

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1,1-Diphenyl-4-piperidino-2-butyn-1-ol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.